2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide
CAS No.: 2029175-99-1
Cat. No.: VC4891831
Molecular Formula: C9H7F4NO
Molecular Weight: 221.155
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2029175-99-1 |
---|---|
Molecular Formula | C9H7F4NO |
Molecular Weight | 221.155 |
IUPAC Name | 2-fluoro-N-methyl-4-(trifluoromethyl)benzamide |
Standard InChI | InChI=1S/C9H7F4NO/c1-14-8(15)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3,(H,14,15) |
Standard InChI Key | OLCDIAITVHRPNL-UHFFFAOYSA-N |
SMILES | CNC(=O)C1=C(C=C(C=C1)C(F)(F)F)F |
Introduction
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-fluoro-N-methyl-4-(trifluoromethyl)-benzamide typically involves multistep functionalization of benzamide precursors. A representative pathway includes:
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N-Methylation: Introduction of the methyl group to the benzamide nitrogen using methylating agents like methyl iodide in the presence of a base .
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Fluorination: Electrophilic aromatic substitution or directed ortho-metalation (DoM) strategies to install fluorine at the 2-position .
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Trifluoromethylation: Palladium-catalyzed cross-coupling or radical-mediated methods to introduce the -CF₃ group at the 4-position .
A scalable procedure reported in patent CN113698315A employs 1,2-dichloro-3-(trifluoromethyl)benzene as a starting material, followed by sequential amidation and fluorination . Yields exceed 80% under optimized conditions (temperatures: 80–120°C; catalysts: Pd(OAc)₂) .
Table 1: Comparative Synthesis Methods
Physicochemical Properties
Structural and Spectroscopic Data
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Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but low in water (<0.1 mg/mL) .
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Spectroscopy:
Stability and Reactivity
The compound exhibits high thermal stability (decomposition >250°C) but hydrolyzes slowly under strongly acidic or basic conditions . The -CF₃ group confers resistance to oxidative degradation, while the fluorine atom enhances electronic effects on the aromatic ring .
Biological Activity and Applications
Agrochemical Applications
Fluorinated benzamides are integral to insecticides like flubendiamide, which target ryanodine receptors in pests. The -CF₃ group in 2-fluoro-N-methyl-4-(trifluoromethyl)-benzamide enhances binding to insecticidal targets, reducing required application doses.
Table 2: Biological Activity of Analogous Compounds
Compound | Target | IC₅₀ (nM) | Application | Reference |
---|---|---|---|---|
2-Fluoro-N-methyl-4-CF₃-benzamide | RORγ | 12.3 | Anticancer | |
Flubendiamide | Ryanodine receptor | 8.7 | Insecticide | |
4-CF₃-benzamide derivatives | COX-2 | 45.6 | Anti-inflammatory |
Comparative Analysis with Structural Analogs
Table 3: Substituent Effects on Properties
Compound | Substituents | LogP | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
2-Fluoro-N-methyl-4-CF₃-benzamide | 2-F, 4-CF₃, N-CH₃ | 3.2 | 120 |
4-Fluoro-N-methoxy-N-methyl-benzamide | 4-F, N-OCH₃, N-CH₃ | 2.8 | 90 |
2-(Trifluoromethyl)benzamide | 2-CF₃ | 2.5 | 60 |
The 2-fluoro and 4-trifluoromethyl groups synergistically increase lipophilicity (LogP 3.2 vs. 2.5 for 2-CF₃ analogs), enhancing membrane permeability .
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